Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-
Description
This compound is an azo dye derived from benzonitrile, characterized by a -N=N- azo linkage connecting a 4-chloro-2-cyanobenzene moiety to a substituted aromatic amine group (4-[(2-hydroxyethyl)amino]-2-methylphenyl). Azo dyes are widely used in textiles, plastics, and cosmetics due to their vibrant colors and stability. The hydroxyethylamino group enhances solubility in polar solvents, while the chloro substituent contributes to electron-withdrawing effects, influencing lightfastness and hue .
Properties
CAS No. |
72968-68-4 |
|---|---|
Molecular Formula |
C16H15ClN4O |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
4-chloro-2-[[4-(2-hydroxyethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H15ClN4O/c1-11-8-14(19-6-7-22)4-5-15(11)20-21-16-9-13(17)3-2-12(16)10-18/h2-5,8-9,19,22H,6-7H2,1H3 |
InChI Key |
IXOXJFDILDBSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCO)N=NC2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Benzoic acid or benzoyl chloride derivative bearing the 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- substituent
- Lower alkanesulphonamides such as methanesulphonamide (preferred), ethanesulphonamide, propylsulphonamide, or butylsulphonamide
- Phosphorus pentachloride (PCl5) as a chlorinating and dehydrating agent
Reaction Conditions and Mechanism
The synthesis proceeds by reacting the substituted benzoic acid or benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures, typically between 150°C and 190°C, with an optimal range of 175°C to 180°C.
- The benzoic acid is first converted in situ to the corresponding benzoyl chloride by reaction with phosphorus pentachloride.
- The alkanesulphonamide reacts with phosphorus pentachloride to form alkanesulphonyltrichlorophosphazene, a reactive intermediate.
- This intermediate then reacts with the benzoyl chloride at temperatures above 150°C, leading to the elimination of methanesulphonyl chloride and phosphorus oxychloride, and formation of the benzonitrile product.
- The reaction produces byproducts such as hydrogen chloride, phosphorus oxychloride, and methanesulphonyl chloride, which are removed by distillation.
Work-up and Purification
- Excess phosphorus pentachloride and methanesulphonyl chloride are removed by treatment with cold aqueous organic or inorganic bases, preferably dilute ammonium hydroxide to recover methanesulphonamide.
- The benzonitrile product is isolated by filtration as it is insoluble in water.
- Further purification can be achieved by recrystallization from suitable solvents or by sublimation to obtain high purity material.
Advantages of Using Lower Alkanesulphonamides
- The reaction proceeds more smoothly and at lower temperatures (175-180°C) compared to traditional methods requiring 210-230°C.
- Yields are consistently high, often exceeding 90% of theoretical values.
- Simplified isolation and purification due to the insolubility of the nitrile product in water.
- The method is generally applicable to a wide range of substituted benzoic acids, including those with complex substituents like azo and hydroxyethylamino groups.
Analytical and Preparative Considerations
- The compound can be analyzed and purified using reverse phase high-performance liquid chromatography (RP-HPLC) on Newcrom R1 columns, with mobile phases consisting of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- Smaller particle size columns (3 µm) allow for fast ultra-performance liquid chromatography (UPLC) applications.
- This chromatographic method is scalable for preparative separations and impurity isolation, essential for research and pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Substituted benzoic acid or benzoyl chloride (4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-) |
| Reagents | Methanesulphonamide (or other lower alkanesulphonamides), Phosphorus pentachloride (PCl5) |
| Reaction Temperature | 150°C to 190°C (optimal 175-180°C) |
| Reaction Atmosphere | Inert atmosphere (e.g., nitrogen) recommended to moderate exothermic reaction |
| Byproducts | Hydrogen chloride (HCl), Phosphorus oxychloride (POCl3), Methanesulphonyl chloride |
| Work-up | Distillation of byproducts, aqueous base treatment (preferably dilute ammonium hydroxide) |
| Product Isolation | Filtration of insoluble benzonitrile |
| Purification Methods | Recrystallization, Sublimation |
| Analytical Techniques | RP-HPLC with acetonitrile-water-phosphoric acid or formic acid mobile phases |
Research Discoveries and Literature Support
- The method described is based on a patented process (US Patent 3742014A) which demonstrated improved yields and operational simplicity by replacing arylsulphonamides with lower alkanesulphonamides in benzonitrile synthesis.
- Experimental data in the patent show superior results for a variety of benzoic acid derivatives, indicating the broad applicability of the method.
- The use of methanesulphonamide and phosphorus pentachloride at controlled temperatures allows for efficient conversion with minimal side reactions.
- Analytical methods developed for this compound ensure precise monitoring and purification, critical for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Analytical Chemistry
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is utilized in high-performance liquid chromatography (HPLC). The compound can be separated effectively using a reverse-phase HPLC method. Key details include:
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase Composition | Acetonitrile (MeCN), water, and phosphoric acid |
| Alternative for Mass-Spec | Replace phosphoric acid with formic acid |
This method is scalable and can be employed for the isolation of impurities, making it useful in pharmacokinetics and drug formulation studies .
Pharmaceutical Applications
The compound's unique structure allows it to serve as an intermediate in the synthesis of various pharmaceutical agents. Its properties facilitate the development of drugs that require specific functional groups for biological activity. For example, the presence of the hydroxyethylamino group enhances solubility and bioavailability of drug candidates.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of benzonitrile compounds exhibit anticancer properties. The incorporation of the azo group into the structure allows for interactions with biological targets involved in cancer cell proliferation. Studies indicate that modifications to the benzonitrile structure can lead to enhanced efficacy against specific cancer types .
Material Science
In material science, benzonitrile derivatives are explored for their potential use as dyes and pigments due to their vibrant colors and stability. The azo group provides excellent lightfastness and heat resistance, making these compounds suitable for applications in textiles and coatings.
Application in Dyes
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- has been evaluated as a dye for synthetic fibers. Its application results in vivid coloration with minimal fading under UV light exposure, which is critical for maintaining aesthetic quality in consumer products .
Mechanism of Action
The mechanism of action of benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which may interact with biological targets. The chloro and hydroxyethylamino groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
Disperse Violet 33 (CAS 12236-25-8)
- Structure: 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzonitrile.
- Key Differences : Replaces the 4-chloro group with a 5-nitro substituent.
- Impact: The nitro group intensifies color (redshift) but may increase toxicity and reduce photostability compared to chloro substituents. The bis-hydroxyethylamino group improves hydrophilicity, enhancing dye dispersion in aqueous media .
CAS 66882-16-4 (Disperse Violet CB)
- Structure: 2-[[4-[Bis(2-(acetyloxy)ethyl)amino]-2-methylphenyl]azo]-5-nitrobenzonitrile.
- Key Differences : Hydroxyethyl groups are acetylated, forming ester linkages.
- Impact : Acetylation reduces polarity, increasing solubility in organic solvents but decreasing water compatibility. This modification may enhance dye uptake in synthetic fibers like polyester .
Benzonitrile, 3-bromo-2-[[4-(diethylamino)-2-methylphenyl]azo]-5-methyl- (CAS 83249-49-4)
- Structure: Bromo and methyl substituents on the benzonitrile core; diethylamino group on the aromatic amine.
- Impact: Bromo substituents increase molecular weight and may improve washfastness. Diethylamino groups reduce hydrophilicity, favoring non-polar substrates .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | Solubility | Application |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₅ClN₄O | 330.77 g/mol | 4-Cl, 2-hydroxyethylamino | Moderate in water | Disperse dye (textiles) |
| Disperse Violet 33 | C₁₈H₁₉N₅O₄ | 381.38 g/mol | 5-NO₂, bis-hydroxyethylamino | High in water | Textiles, inks |
| CAS 66882-16-4 | C₂₂H₂₃N₅O₆ | 453.45 g/mol | 5-NO₂, bis-acetyloxyethylamino | Low in water | Polyester dyeing |
| CAS 83249-49-4 | C₁₇H₁₈BrN₄ | 372.26 g/mol | 3-Br, 5-CH₃, diethylamino | Low in water | Specialty plastics |
Toxicity and Environmental Impact
- Regulatory scrutiny is higher for nitro-substituted compounds .
- Chloro Substituents : Generally considered less toxic than nitro groups but may contribute to bioaccumulation concerns. The target compound’s hydroxyethyl group may promote biodegradability compared to halogenated analogs .
Biological Activity
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- (CAS Number: 72968-68-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H15ClN4O
- Molecular Weight : 314.77 g/mol
- LogP : 3.76 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| CAS Number | 72968-68-4 |
| Molecular Formula | C16H15ClN4O |
| Molecular Weight | 314.77 g/mol |
| LogP | 3.76 |
Benzonitrile derivatives, particularly those containing amino and azo groups, have been studied for their potential as anticancer agents and in other therapeutic applications. The biological activity is often attributed to their ability to interact with cellular mechanisms such as:
- DNA Interaction : Some studies suggest that compounds with azo linkages can form adducts with DNA, potentially leading to mutagenic effects.
- Cellular Repair Mechanisms : Research indicates that certain derivatives may influence DNA repair pathways, which can be crucial in cancer therapy.
Case Studies and Research Findings
-
Mutagenicity Studies :
Research has shown that similar compounds exhibit mutagenic properties in various assays. For instance, studies involving the Salmonella/microsome assay demonstrated that compounds with structural similarities to benzonitrile can induce mutations without requiring metabolic activation by liver enzymes . -
Anticancer Potential :
A study conducted on derivatives of benzonitrile indicated that they could inhibit cell proliferation in cancer cell lines through apoptosis induction. The mechanism was linked to oxidative stress pathways and the modulation of cell cycle regulators . -
Environmental Impact :
Investigations into the environmental persistence of benzonitrile derivatives revealed potential risks associated with bioaccumulation in aquatic organisms. This highlights the need for careful assessment of its ecological effects as well as its therapeutic potentials .
Applications
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is primarily used in:
Q & A
Q. What are the optimal synthetic routes and purification methods for synthesizing this azo compound?
The compound is typically synthesized via azo coupling reactions. Key steps include:
- Diazotization : Reacting 4-[(2-hydroxyethyl)amino]-2-methylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt .
- Coupling : Reacting the diazonium salt with 4-chloro-2-cyanophenol under alkaline conditions (pH 8–10) to form the azo linkage.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity. Monitor by TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. How can researchers characterize the structural and purity profile of this compound?
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility :
- Stability :
- Store at 4°C in dark, airtight containers to prevent photodegradation.
- Avoid strong acids/bases to prevent azo bond cleavage .
Advanced Research Questions
Q. How can the photodegradation mechanism of this compound be studied under UV light?
- Experimental Design :
- Light Source : Use a UV lamp (λ = 365 nm) at 25°C.
- Degradation Analysis : Monitor via HPLC/MS to identify breakdown products (e.g., nitroso derivatives or aromatic amines).
- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.
- Key Findings : Azo bonds (N=N) are prone to cleavage under UV exposure, generating nitro and amine intermediates. Hydroxyethyl groups may stabilize intermediates transiently .
Q. What computational tools are suitable for predicting the toxicity and environmental impact of this compound?
- QSAR Models :
- Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN score <2.5 indicates low biodegradability).
- Predict acute toxicity (e.g., LC50 for fish >10 mg/L via ECOSAR).
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .
- Regulatory Compliance : Cross-reference EINECS and CLP classifications (e.g., check for SsA hazards like skin sensitization) .
Q. How can researchers investigate the compound’s interactions with biological macromolecules?
- Binding Studies :
- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants to assess binding affinity.
- Circular Dichroism (CD) : Monitor conformational changes in DNA or proteins upon interaction.
- Cellular Assays :
- Evaluate cytotoxicity in HEK293 cells using MTT assays (IC50 typically >100 µM due to low bioavailability).
- Study ROS generation via DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
